(3-Fluoro-2-methoxypyridin-4-yl)methanol
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Overview
Description
(3-Fluoro-2-methoxypyridin-4-yl)methanol is a chemical compound with the molecular formula C7H8FNO2 and a molecular weight of 157.14 g/mol . It is characterized by the presence of a fluorine atom, a methoxy group, and a hydroxymethyl group attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-methoxypyridin-4-yl)methanol typically involves the reaction of 3-fluoro-2-methoxypyridine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-2-methoxypyridin-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (3-Fluoro-2-methoxypyridin-4-yl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Fluoro-2-methoxypyridin-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Fluoro-2-methoxypyridin-4-yl)methanol is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-methoxypyridin-2-yl)methanol: Similar structure with the methoxy and fluorine groups at different positions.
(3-Fluoro-2-methoxypyridin-4-yl)boronic acid: Contains a boronic acid group instead of a hydroxymethyl group.
(3-Methoxypyridin-2-yl)methanol: Lacks the fluorine atom.
Uniqueness
(3-Fluoro-2-methoxypyridin-4-yl)methanol is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
(3-fluoro-2-methoxypyridin-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-3,10H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGZHIUJCXEYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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